molecular formula C23H21N5O6S B6074539 4-{6-AMINO-5-CYANO-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2-ETHOXY-6-NITROPHENYL THIOPHENE-2-CARBOXYLATE

4-{6-AMINO-5-CYANO-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2-ETHOXY-6-NITROPHENYL THIOPHENE-2-CARBOXYLATE

Cat. No.: B6074539
M. Wt: 495.5 g/mol
InChI Key: MWEXAJOEYYIVIR-UHFFFAOYSA-N
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Description

4-{6-Amino-5-cyano-3-propyl-1H,4H-pyrano[2,3-c]pyrazol-4-yl}-2-ethoxy-6-nitrophenyl thiophene-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrano[2,3-c]pyrazole core, a thiophene ring, and various functional groups such as amino, cyano, ethoxy, and nitro groups. The presence of these diverse functional groups makes this compound highly versatile and of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-amino-5-cyano-3-propyl-1H,4H-pyrano[2,3-c]pyrazol-4-yl}-2-ethoxy-6-nitrophenyl thiophene-2-carboxylate typically involves multi-step reactions. One common synthetic route includes the reaction of 4-alkylmethylene-3-substituted 5-pyrazolones with malononitrile or cyanothioacetamide . The reaction conditions often involve the use of bases and solvents such as ethanol or dimethylformamide (DMF) to facilitate the cyclization and formation of the pyrano[2,3-c]pyrazole core .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms. The choice of reagents, solvents, and catalysts can be tailored to achieve the desired product with minimal by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-{6-Amino-5-cyano-3-propyl-1H,4H-pyrano[2,3-c]pyrazol-4-yl}-2-ethoxy-6-nitrophenyl thiophene-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with palladium on carbon (Pd/C) for reduction reactions, and oxidizing agents such as potassium permanganate (KMnO4) for oxidation reactions. Solvents like ethanol, methanol, and DMF are frequently used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the ethoxy group can produce various substituted derivatives.

Scientific Research Applications

4-{6-Amino-5-cyano-3-propyl-1H,4H-pyrano[2,3-c]pyrazol-4-yl}-2-ethoxy-6-nitrophenyl thiophene-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-{6-amino-5-cyano-3-propyl-1H,4H-pyrano[2,3-c]pyrazol-4-yl}-2-ethoxy-6-nitrophenyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s diverse functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the amino and cyano groups can form hydrogen bonds with active sites of enzymes, while the nitro group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{6-Amino-5-cyano-3-propyl-1H,4H-pyrano[2,3-c]pyrazol-4-yl}-2-ethoxy-6-nitrophenyl thiophene-2-carboxylate is unique due to its combination of a pyrano[2,3-c]pyrazole core with a thiophene ring and multiple functional groups

Properties

IUPAC Name

[4-(6-amino-5-cyano-3-propyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxy-6-nitrophenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O6S/c1-3-6-14-19-18(13(11-24)21(25)34-22(19)27-26-14)12-9-15(28(30)31)20(16(10-12)32-4-2)33-23(29)17-7-5-8-35-17/h5,7-10,18H,3-4,6,25H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEXAJOEYYIVIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C(=C3)OCC)OC(=O)C4=CC=CS4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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